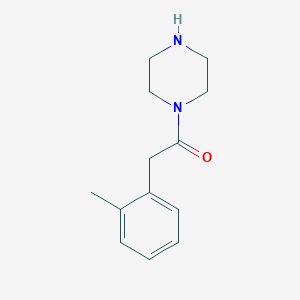

2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylphenyl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCXMPGZBRDSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one

The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one , a specific piperazine amide derivative.

Chemical Class: Substituted Piperazine Amide | Role: Pharmaceutical Intermediate / Scaffold

Executive Summary

This compound (also known as 1-(o-Tolylacetyl)piperazine ) is a bifunctional chemical scaffold characterized by a lipophilic o-tolylacetyl "tail" and a polar, basic piperazine "head."

Unlike symmetric piperazines, this molecule possesses a distinct asymmetry that makes it a valuable building block in medicinal chemistry. The amide linkage provides metabolic stability at the N1 position, while the secondary amine at the N4 position remains free for further derivatization (alkylation, acylation, or reductive amination). This structure is frequently employed in the synthesis of GPCR ligands (dopamine, serotonin receptors) and sigma receptor modulators where a basic nitrogen at a specific distance from an aromatic ring is required for binding.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 1-(o-Tolylacetyl)piperazine |

| CAS Number | Not widely listed; Analogous to 5321-49-3 (phenylethyl variant) |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| SMILES | CC1=CC=CC=C1CC(=O)N2CCNCC2 |

Physicochemical Properties

These values are derived from structural analogs and calculated consensus models.

| Parameter | Value | Significance |

| LogP (Calc) | ~1.2 – 1.6 | Moderately lipophilic; good membrane permeability potential. |

| pKa (Basic N) | 8.8 ± 0.5 | The distal piperazine nitrogen (N4) is protonated at physiological pH. |

| pKa (Amide N) | Neutral | The amide nitrogen (N1) is non-basic and stable. |

| TPSA | ~32.3 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |

| Solubility | Soluble in DCM, MeOH, DMSO. | Free base is sparingly soluble in water; Hydrochloride salt is water-soluble. |

Synthetic Methodology

The synthesis of this molecule requires differentiating the two nitrogen atoms of the piperazine ring to prevent the formation of the symmetric bis-amide (1,4-bis(o-tolylacetyl)piperazine). Two primary strategies are employed: Stoichiometric Control (Method A) and Protective Group Strategy (Method B).

Method A: Stoichiometric Control (Industrial Route)

This method uses a large excess of piperazine to statistically favor the mono-substituted product.

-

Activation: Convert o-tolylacetic acid to o-tolylacetyl chloride using thionyl chloride (

) in refluxing DCM. -

Coupling: Add the acid chloride dropwise to a solution of 5 equivalents of piperazine in DCM at 0°C.

-

Purification: The excess piperazine remains in the aqueous phase during workup. The organic phase contains the mono-amide.

Method B: Protective Group Strategy (High-Purity Route)

Recommended for research-grade synthesis to ensure 100% mono-substitution.

-

Coupling: React o-tolylacetic acid with N-Boc-piperazine (1-Boc-piperazine) using a coupling agent (HATU or EDC/HOBt) and DIPEA in DMF.

-

Intermediate Isolation: Isolate tert-butyl 4-(2-(2-methylphenyl)acetyl)piperazine-1-carboxylate.

-

Deprotection: Treat with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) to remove the Boc group.

-

Free Basing: Neutralize the TFA salt with saturated

or basic resin to yield the free amine.

Visualization: Synthetic Pathways

Figure 1: Comparison of Stoichiometric (Top) and Protective Group (Bottom) synthesis routes.

Reactivity & Derivatization Profile[9]

The core value of this compound lies in the reactivity of the N4 secondary amine . It acts as a nucleophile, allowing the attachment of diverse pharmacophores.

N-Alkylation (Reductive Amination / SN2)

-

Reaction: The N4 nitrogen can react with alkyl halides (

) or aldehydes ( -

Application: This is the primary route to generate libraries of potential antipsychotic or analgesic agents. For example, alkylating with a fluorobutyrophenone chain mimics the structure of haloperidol-like drugs.

Sulfonylation & Acylation

-

Reaction: Reaction with sulfonyl chlorides (

) or acid chlorides ( -

Application: Creates sulfonamides or bis-amides (ureas), often used to tune the solubility and metabolic stability of the scaffold.

Salt Formation

-

Reaction: Treatment with HCl, Oxalic acid, or Fumaric acid.

-

Application: The free base is an oil or low-melting solid. Converting it to a crystalline salt (e.g., Hydrochloride or Oxalate) is essential for stability, storage, and precise dosing in biological assays.

Visualization: Reactivity Map

Figure 2: Functionalization pathways for the secondary amine moiety.

Safety & Handling Protocols

While specific toxicological data for this exact derivative may be limited, handling should follow the rigorous standards for substituted piperazines and amides .

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. All synthesis steps involving acid chlorides or volatile amines must be performed in a fume hood.

-

Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the secondary amine. The hydrochloride salt is stable at room temperature.

References

- Title: Reactions of Piperazines - Synthesis of Amides and N-Alkylation.

-

Precursor Properties (o-Tolylacetic Acid)

- Title: o-Tolylacetic acid | C9H10O2 | CID 69519 - PubChem.

- Source: National Institutes of Health (NIH) - PubChem.

-

URL:[Link]

-

Analogous Synthesis (Phenylethylpiperazine)

-

Protective Group Strategies

- Title: Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters.

- Source: ResearchGate (Methodology for Boc-protected piperazine coupling).

-

URL:[Link]

Sources

Determining the Solubility Profile of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one in DMSO and Water: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of the novel compound 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one in two critical solvents for preclinical drug discovery: dimethyl sulfoxide (DMSO) and water. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. We will explore both kinetic and thermodynamic solubility assessments, providing detailed protocols and discussing the critical interpretation of the resulting data. The aim is to equip the reader with the necessary knowledge to generate a robust and reliable solubility profile, a cornerstone for advancing a compound through the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of a potential drug candidate is a paramount physicochemical property that dictates its fate in both in vitro and in vivo settings.[1][2] Poor aqueous solubility can lead to erratic results in biological assays, hinder formulation development, and ultimately result in low bioavailability.[1][3] Conversely, understanding a compound's solubility in organic solvents like DMSO is crucial for stock solution preparation and high-throughput screening (HTS) campaigns.[2][4]

This compound is a molecule of interest, likely synthesized for its potential pharmacological activity. Its structure, featuring a hydrophobic 2-methylphenyl group and a hydrophilic piperazine moiety, suggests a nuanced solubility profile that requires careful characterization. The piperazine ring is a common pharmacophore known to influence solubility and other drug-like properties.[5][6] This guide will provide the experimental foundation to precisely quantify the solubility of this compound in both a widely used organic solvent (DMSO) and the universal biological solvent (water).

Understanding Solubility: Kinetic vs. Thermodynamic

Before delving into experimental protocols, it is essential to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement that reflects the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[1][7] It is a measure of a compound's tendency to precipitate under non-equilibrium conditions and is highly relevant for early-stage drug discovery where speed is critical.[7][8]

-

Thermodynamic Solubility: Often considered the "gold standard," this is the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[7][8] This measurement is more time-consuming but provides a more accurate and fundamental understanding of a compound's intrinsic solubility.[1][9]

This guide will outline methods for determining both, as they provide complementary and crucial insights into the compound's behavior.

Experimental Workflow for Solubility Determination

The determination of solubility for this compound can be systematically approached through a well-defined workflow. The following diagram illustrates the key stages of this process.

Figure 1: A generalized workflow for determining the kinetic and thermodynamic solubility of a compound.

Materials and Methods

Materials

-

This compound (solid, >95% purity)

-

Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

96-well microplates (polypropylene for compound storage, clear for analysis)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with aqueous and organic solvents)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Plate shaker or rotator

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Nephelometer or UV-Vis plate reader (for kinetic solubility)

Protocol 1: Determination of Maximum Solubility in DMSO

This protocol aims to determine the highest achievable concentration of the compound in DMSO at room temperature.[4]

Step-by-Step Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound until a precipitate is observed.[4]

-

-

Equilibration:

-

Incubate the supersaturated solution at room temperature for at least 24 hours to ensure equilibrium is reached.[10] Periodically mix the solution gently during this time.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[4]

-

-

Quantification of Solute Concentration:

-

Carefully collect a known volume of the supernatant (e.g., 10 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent in which the compound is highly soluble and quantifiable (e.g., methanol or acetonitrile). A large dilution factor will likely be necessary.

-

Determine the concentration of the compound in the diluted sample using a validated HPLC-UV or LC-MS method.

-

Back-calculate the original concentration in the DMSO supernatant. This value represents the maximum solubility in DMSO.

-

Protocol 2: Kinetic Aqueous Solubility Determination

This high-throughput method provides a rapid assessment of the compound's solubility in an aqueous buffer.[1][7]

Step-by-Step Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 20 mM), based on the results from Protocol 1.

-

-

Assay Plate Preparation:

-

Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (the final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility).

-

-

Precipitation and Equilibration:

-

Mix the plate on a shaker for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation to occur and reach a state of kinetic equilibrium.

-

-

Detection of Precipitation:

-

The amount of precipitate can be quantified using several methods:

-

-

Data Analysis:

-

The kinetic solubility is typically reported as the concentration at which a significant increase in signal (light scattering or absorbance) is observed compared to a blank.

-

Protocol 3: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the intrinsic solubility of a compound.[2][3]

Step-by-Step Procedure:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., purified water or PBS, pH 7.4). The presence of excess solid is crucial.

-

-

Equilibration:

-

Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

-

Phase Separation:

-

After equilibration, the solid and liquid phases must be separated. This can be achieved by:

-

Centrifugation: Spin the vial at high speed to pellet the solid.

-

Filtration: Filter the solution through a low-binding syringe filter (e.g., 0.22 µm).[11]

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Dilute the sample with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Determine the concentration of the compound using a validated HPLC-UV or LC-MS method. This concentration is the thermodynamic solubility.

-

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner.

Table 1: Solubility Profile of this compound

| Solvent System | Solubility Type | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| DMSO | Thermodynamic | Shake-Flask | 25 | [Insert Value] | [Insert Value] |

| Water (pH ~7) | Thermodynamic | Shake-Flask | 25 | [Insert Value] | [Insert Value] |

| PBS (pH 7.4) | Thermodynamic | Shake-Flask | 25 | [Insert Value] | [Insert Value] |

| PBS (pH 7.4) | Kinetic | Nephelometry | 25 | [Insert Value] | [Insert Value] |

Interpretation of Results:

-

High DMSO Solubility: A high solubility in DMSO is expected and desirable for creating concentrated stock solutions for biological screening.[12]

-

Aqueous Solubility: The aqueous solubility will be a critical determinant of the compound's potential for oral absorption and bioavailability. The presence of the basic piperazine moiety may lead to pH-dependent solubility, which could be further investigated by performing the thermodynamic solubility assay at different pH values.

-

Kinetic vs. Thermodynamic Solubility: A large difference between kinetic and thermodynamic solubility can indicate that the compound is prone to supersaturation. This can be advantageous for oral absorption but may also present formulation challenges.[3]

Conclusion

This technical guide has provided a comprehensive overview of the principles and methodologies for determining the solubility profile of this compound in DMSO and water. By following the detailed protocols for both kinetic and thermodynamic solubility, researchers can generate robust and reliable data. This information is not only fundamental to understanding the physicochemical properties of the compound but is also essential for making informed decisions throughout the drug discovery and development process. A thorough characterization of solubility is a critical early step towards unlocking the therapeutic potential of novel chemical entities.

References

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).

- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays - Benchchem. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).

- How to check the Drug solubility DMSO solvent ..? | ResearchGate. (2015).

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025).

- Aqueous Solubility Assay - Enamine. (n.d.).

- Aqueous Solubility - Creative Biolabs. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds - ResearchGate. (2025).

- 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. (2026).

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.).

- Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed. (n.d.).

- 1-(2-Methylphenyl)Piperazine Hydrochloride (1:1). (n.d.).

- Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.).

- Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. (n.d.).

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. benchchem.com [benchchem.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. asianpubs.org [asianpubs.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pharmacophore Analysis of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one Derivatives: A Guide for Rational Drug Design

An In-Depth Technical Guide:

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of bioactive compounds targeting the central nervous system (CNS) and other systems.[1][2][3] This guide provides a comprehensive technical exploration of pharmacophore analysis as applied to a specific, promising subclass: 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one derivatives. We will dissect the rationale behind experimental choices, detail a self-validating computational workflow, and translate the resulting model into actionable structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals. The objective is to move beyond a simple procedural list and offer a strategic framework for accelerating the discovery of novel therapeutic agents based on this versatile chemical scaffold.

Foundational Principles: The 'Why' Behind the 'How'

The Piperazine Scaffold: A Privileged Architectural Element

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a remarkably versatile building block in drug design.[2] Its utility stems from a unique combination of properties:

-

Synthetic Tractability: The nitrogen atoms serve as versatile handles for N-functionalization, allowing for systematic and diverse chemical modifications.[3]

-

Physicochemical Tuning: Substitutions on the piperazine ring can precisely modulate key drug-like properties such as solubility, lipophilicity (LogP), and basicity (pKa), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]

-

Conformational Flexibility: The ring can adopt chair and boat conformations, enabling it to adapt its shape to fit optimally within the binding pockets of various biological targets.[3]

These attributes have cemented the piperazine scaffold's role in numerous approved drugs, particularly those targeting CNS receptors.[4]

The Subject: this compound Derivatives

The core structure of interest combines the piperazine ring with a 2-methylphenyl group via an ethanone linker. This specific arrangement presents several key features for investigation: a hydrophobic aromatic ring, a potential hydrogen bond accepting carbonyl group, and the versatile piperazine nitrogens. Derivatives of this class have been investigated for a range of biological activities, including potential anti-Alzheimer's and CNS effects.[5][6]

Rationale for Pharmacophore Modeling

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity.[7][8] We employ this strategy for several compelling reasons:

-

Distilling Complexity: It reduces complex chemical structures to a simple, 3D map of essential interaction points (the pharmacophore).[9] This helps in understanding the crucial aspects of the molecule's interaction with its biological target.

-

Scaffold Hopping: A validated pharmacophore model is independent of the chemical scaffold.[10] It can be used as a 3D query to search vast chemical databases to find novel, structurally diverse compounds that match the essential features and may possess the same biological activity.

-

Guiding Lead Optimization: The model provides a clear roadmap for medicinal chemists, suggesting which parts of a molecule to modify to enhance potency and which parts are essential and should remain untouched.[9]

This guide will focus on a ligand-based pharmacophore modeling approach, a powerful strategy employed when the precise 3D structure of the biological target is unknown. This method relies on analyzing a set of known active molecules to deduce the common features responsible for their activity.[9][11]

A Validated Workflow for Pharmacophore Model Generation

The integrity of a pharmacophore model is paramount. The following section details a rigorous, step-by-step protocol designed to produce a statistically significant and predictive model.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

Objective: To generate and validate a 3D pharmacophore model representing the key features for the biological activity of this compound derivatives.

Workflow Visualization:

Caption: Workflow for generating, validating, and applying a pharmacophore model.

Step 1: Dataset Preparation (The Training Set)

-

Rationale: The quality of the training set dictates the quality of the final model. It must include structurally diverse compounds with a significant range of biological activity.

-

Protocol:

-

Select a set of at least 15-20 derivatives with well-defined activity data (e.g., IC₅₀ or Kᵢ values). Classify them as highly active (+++), moderately active (++), and inactive (+).

-

Draw the 2D structures of all molecules using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structures to 3D structures.

-

Perform energy minimization on each structure using a suitable force field (e.g., MMFF94) to obtain low-energy, stable 3D conformations.

-

Step 2: Conformational Analysis

-

Rationale: Flexible molecules exist as an ensemble of different conformations. It is crucial to generate a representative set of these conformations to ensure the bioactive one—the actual shape that binds to the target—is included in the analysis.[9]

-

Protocol:

-

For each molecule in the training set, perform a conformational search using an appropriate algorithm (e.g., Best Quality search in Discovery Studio).

-

Set an energy threshold (e.g., 20 kcal/mol) above the global energy minimum to ensure a comprehensive yet computationally feasible search.

-

Step 3: Common Feature Pharmacophore Generation

-

Rationale: This is the core of the process, where software identifies the chemical features shared by the most active molecules and their spatial arrangement.

-

Protocol (using software like BIOVIA Discovery Studio or LigandScout): [11][12]

-

Define the pharmacophoric features to be considered: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), Ring Aromatic (RA), Positive Ionizable (PI), and Negative Ionizable (NI).[11][12]

-

Input the energy-minimized, multi-conformational training set into the pharmacophore generation module.

-

The software will align the molecules and identify common features, generating a series of potential pharmacophore models (hypotheses). These models are ranked based on how well they map the features of the most active compounds.

-

Step 4: Model Validation (Ensuring Trustworthiness)

-

Rationale: A model that only describes the training set is not useful. It must be able to predict the activity of new compounds. Validation is a non-negotiable step to establish the model's predictive power.[11]

-

Protocol:

-

Test Set Validation:

-

Compile a "test set" of molecules with known activities that were not included in the training set.

-

Use the generated pharmacophore hypotheses to screen the test set.

-

A good model will correctly identify the active compounds while rejecting the inactive ones.

-

-

Fischer's Randomization Test:

-

This statistical method verifies that the correlation between chemical features and biological activity is not due to chance.

-

The software shuffles the activity data of the training set and attempts to build new pharmacophore models. If the original model is significantly better than any of the random models, it is considered robust. A confidence level of 95% or higher is desirable.

-

-

Data Presentation and Model Interpretation

Representative Data

For a hypothetical study, the training set data would be organized as follows:

| Compound ID | Structure (R-Group on Piperazine N4) | Biological Activity (IC₅₀, nM) | Activity Class |

| Cmpd-01 | -H | 50 | +++ (High) |

| Cmpd-02 | -CH₃ | 25 | +++ (High) |

| Cmpd-03 | -CH₂CH₂OH | 150 | ++ (Moderate) |

| Cmpd-04 | -SO₂Ph | >10,000 | + (Inactive) |

| Cmpd-05 | -COCH₃ | 800 | ++ (Moderate) |

Table 1: Example dataset for pharmacophore model generation.

The Validated Pharmacophore Model

Following a successful validation, the best model is selected. Its features are a 3D map of molecular requirements for activity.

| Feature ID | Feature Type | X | Y | Z | Radius (Å) |

| F1 | Ring Aromatic (RA) | 2.51 | -1.05 | 0.33 | 1.2 |

| F2 | Hydrophobic (H) | 3.80 | -1.55 | -0.11 | 1.0 |

| F3 | H-Bond Acceptor (HBA) | -1.98 | 0.50 | -0.75 | 0.8 |

| F4 | Positive Ionizable (PI) | -4.20 | 2.15 | 1.50 | 1.0 |

Table 2: Geometric parameters of a hypothetical validated pharmacophore model.

Pharmacophore Model Visualization:

Caption: 3D representation of the key pharmacophoric features and their distances.

Translating the Model into SAR Insights

This hypothetical model provides clear, actionable intelligence for drug design:

-

RA & H (F1, F2): These features map directly onto the 2-methylphenyl group. The model confirms that a hydrophobic, aromatic moiety is essential. The 'H' feature specifically highlights the importance of the methyl group, suggesting that substitutions at this position could significantly impact activity.

-

HBA (F3): This feature corresponds to the carbonyl oxygen of the ethanone linker. Its presence as a hydrogen bond acceptor is critical. This implies that replacing the carbonyl or altering its electronic properties would likely be detrimental to activity.

-

PI (F4): This feature maps to one of the piperazine nitrogens (typically the one distal to the acyl group). It indicates that this nitrogen should be basic and capable of being protonated at physiological pH to form a positive ionic interaction with the target. This explains why bulky, electron-withdrawing groups at this position (like in Cmpd-04) lead to inactivity.

Conclusion and Future Directions

This guide has detailed a robust, scientifically-grounded workflow for the pharmacophore analysis of this compound derivatives. By emphasizing the rationale behind each step and incorporating mandatory validation protocols, we have established a trustworthy framework for generating predictive models.

The resulting pharmacophore is more than a theoretical construct; it is a powerful tool for practical drug discovery. Its immediate applications include:

-

Virtual Screening: The model can be used as a 3D filter to rapidly screen millions of compounds in commercial or proprietary databases, identifying novel hits with diverse chemical backbones that warrant further investigation.

-

De Novo Design: The pharmacophore can serve as a template for designing entirely new molecules tailored to fit the required interaction points.

-

Informed Lead Optimization: It provides a clear rationale for prioritizing synthetic efforts, focusing on modifications that are likely to enhance biological activity while avoiding changes to essential features.

By integrating this pharmacophore-driven approach, drug discovery teams can significantly enhance the efficiency and success rate of their campaigns, accelerating the journey from initial concept to a potential clinical candidate.

References

- Vertex AI Search Grounding API, based on (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018).

- Nadeem, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

- Kugita, H., et al. (1993). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 26(4), 521-526.

- Liu, H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-75.

- Nadeem, H., et al. (2024).

- Vertex AI Search Grounding API, based on Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

- Vertex AI Search Grounding API, based on Pharmacophore modeling. Fiveable.

- Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 647.

- Vertex AI Search Grounding API, based on Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling.

- Vertex AI Search Grounding API, based on How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023). YouTube.

- Gökçe, M., & Ceylan, S. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536.

- Vertex AI Search Grounding API, based on Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic

- Vertex AI Search Grounding API, based on Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Srimal, R. C., et al. (1990). Pharmacological Studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) Quinoline (Centhaquin). I. Hypotensive Activity. Pharmacological Research, 22(3), 319-329.

- Sorkhi, M., et al. (2019). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 18(3), 1367-1375.

- Gezegen, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 827-842.

- de Oliveira, R., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(3), 432-442.

- Reiter, L. A., et al. (2003). Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3243-6.

- Penjišević, J., et al. (2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands.

- Dayalan, S., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044.

- Klimova, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv.

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The 1-(2-Methylphenyl)piperazine Scaffold: Synthetic Protocols and Pharmacological Utility in CNS Drug Design

[1][2][3]

Executive Summary

The 1-(2-methylphenyl)piperazine (or o-tolylpiperazine) moiety represents a privileged substructure in medicinal chemistry, particularly within the design of Central Nervous System (CNS) agents.[1][2][3] Unlike its para- or meta-substituted analogs, the ortho-methyl group introduces significant steric strain, forcing the phenyl ring into a conformation orthogonal to the piperazine chair.[1][2] This "ortho-effect" is a critical determinant for selectivity towards Serotonin 5-HT1A receptors over Dopamine D2 and

This technical guide provides a rigorous analysis of this scaffold, detailing the structural basis of its receptor selectivity, field-proven synthetic protocols for its construction, and its application in modern drug discovery.

Part 1: Structural & Pharmacological Basis[2][3]

The "Ortho-Effect" and Conformational Control

The pharmacological distinctiveness of 1-(2-methylphenyl)piperazine arises from the steric clash between the ortho-methyl group and the equatorial protons of the piperazine ring.[1][2][3]

-

Electronic Decoupling: The steric bulk prevents the phenyl ring from becoming coplanar with the nitrogen lone pair. This inhibits conjugation, keeping the N1 nitrogen more basic (

) compared to planar aniline derivatives. -

Receptor Selectivity:

-

5-HT1A Receptors: The orthogonal conformation mimics the spatial arrangement of the indole nucleus in serotonin, facilitating high-affinity binding to the aspartate residue (Asp116) in the receptor pocket.[2][3]

-

-Adrenergic Receptors: While o-methoxyphenylpiperazines (e.g., Urapidil) show high

-

Pharmacophore Modeling

The scaffold serves as the "anchor" in "long-chain" arylpiperazines (LCAPs).[1][2][3] The general pharmacophore requires:

-

Aryl Head Group: 2-methylphenyl (provides lipophilic/steric fit).[1][2][3]

-

Basic Core: Piperazine (protonated at physiological pH to interact with Asp residues).[2][3]

-

Terminal Moiety: Amide, imide, or heterocycle (determines subtype specificity).

Figure 1.[2][3][4][5] Structure-Activity Relationship (SAR) logic of the o-tolylpiperazine scaffold.

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing 1-(2-methylphenyl)piperazine: the classical cyclization (economical, scalable) and the Buchwald-Hartwig amination (versatile, mild).[1][3]

Protocol A: Classical Cyclization (Bis-alkylation)

This method involves the condensation of o-toluidine with bis(2-chloroethyl)amine.[1][2][3] It is robust and ideal for multi-gram scale synthesis.[3]

Reagents:

Step-by-Step Protocol:

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend bis(2-chloroethyl)amine hydrochloride (17.8 g, 100 mmol) in chlorobenzene (150 mL).

-

Addition: Add o-toluidine (10.7 g, 100 mmol) and anhydrous

(13.8 g, 100 mmol). Optional: Add KI (0.5 g) to accelerate the reaction via Finkelstein exchange.[2][3] -

Reflux: Heat the mixture to reflux (

) for 24–48 hours. Monitor via TLC (System: DCM/MeOH 9:1). -

Workup: Cool to room temperature. Filter off the inorganic salts.[4]

-

Extraction: Extract the filtrate with dilute HCl (2M). The product moves to the aqueous phase as the hydrochloride salt; unreacted o-toluidine remains in the organic phase (or forms a salt that can be separated by pH adjustment).[2][3]

-

Basification: Basify the aqueous layer with NaOH (40%) to pH > 12.[3] Extract with Dichloromethane (

mL).[2][3] -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via vacuum distillation or recrystallization as the HCl salt (using Ethanol/Ether).[2][3]

Protocol B: Buchwald-Hartwig Amination

Preferred for high-throughput synthesis or when using substituted/sensitive aryl halides.[1][2][3]

Reagents:

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Loading: Add 2-bromotoluene (1.0 eq), piperazine (2.5 eq),

(1.4 eq), -

Solvent: Add anhydrous Toluene (5 mL/mmol).

-

Reaction: Heat to

for 12–16 hours. -

Workup: Filter through a pad of celite to remove Palladium.[2][3] Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica, DCM:MeOH:NH

gradient).

Figure 2. Comparative synthetic workflows for the generation of the scaffold.

Part 3: Comparative Data & Applications

Receptor Affinity Profile

The following table contrasts the o-tolyl scaffold with related arylpiperazines, highlighting the "ortho-effect."

| Scaffold Substituent | 5-HT1A Affinity ( | Selectivity Ratio (5-HT/ | Notes | |

| 2-Methyl (o-Tolyl) | < 5.0 | ~50 - 100 | High | Balanced lipophilicity; Orthogonal conformation. |

| 2-Methoxy (e.g., Urapidil) | < 10.0 | < 10.0 | Low (Mixed) | H-bonding acceptor increases |

| 3-Chloro (m-CPP) | > 100 | > 500 | N/A | 5-HT2C agonist; lacks ortho-steric lock.[1][2][3] |

| Unsubstituted Phenyl | > 50 | > 200 | Low | Planar conformation possible; promiscuous binder.[3] |

Key Drug Analogs

While o-tolylpiperazine is a specific probe, it is structurally homologous to several marketed agents:

-

Aripiprazole (Abilify): Uses a 2,3-dichlorophenyl group.[2][3][7] The ortho-chloro provides a similar steric lock to the ortho-methyl, driving the partial agonist activity at D2/5-HT1A.[1][2][3]

-

Urapidil (Ebrantil): Uses a 2-methoxyphenyl group.[1][2][3] An antihypertensive that leverages the mixed 5-HT1A/

profile.[1][2][3] -

Enciprazine: An anxiolytic utilizing the o-methoxyphenyl scaffold, demonstrating the CNS utility of ortho-substituted piperazines.[2][3]

References

-

Synthesis of Piperazines

-

Pharmacological Profile (5-HT1A)

-

Metabolic & Adrenergic Studies

-

General Arylpiperazine Review

Sources

- 1. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine | C16H21ClN4 | CID 71897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mepiprazole | 20326-12-9 | Benchchem [benchchem.com]

- 3. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Tolpiprazole | C17H24N4 | CID 3084338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperazine synthesis [organic-chemistry.org]

- 9. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrrjournal.com [ijrrjournal.com]

Predicted metabolic stability of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one

An In-Depth Technical Guide: Predicted Metabolic Stability of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This technical guide provides a comprehensive analysis of the predicted metabolic stability of this compound, a scaffold of interest in medicinal chemistry. We will explore its likely metabolic fate through a combination of in silico prediction, based on established metabolic pathways for structurally related compounds, and detailed protocols for in vitro assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for evaluating metabolic liabilities in early drug discovery.

Introduction: The Imperative of Metabolic Stability

In the journey from a promising compound to a viable drug, understanding its metabolic fate is paramount. The biotransformation of a xenobiotic, primarily in the liver, governs its clearance from the body.[2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate, leading to toxicity.[1] Therefore, early assessment of metabolic stability using a combination of predictive computational models and robust in vitro assays is a cornerstone of modern drug discovery, enabling a "fail fast, fail cheap" strategy and guiding medicinal chemistry efforts to optimize pharmacokinetic properties.[3]

The liver is the principal site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[4] Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (e.g., hydroxyl, amine), typically through oxidation.[5] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate excretion.[6] This guide will focus on predicting the susceptibility of this compound to these enzymatic processes.

In Silico Assessment and Predicted Metabolic Pathways

Before undertaking resource-intensive experimental work, in silico methods provide invaluable first-pass predictions of a compound's metabolic fate.[7] These computational models leverage vast databases of known metabolic transformations and machine learning algorithms to identify potential sites of metabolism (SoMs) or "metabolic hotspots" on a query molecule.[8][9]

For this compound, several structural motifs suggest likely metabolic pathways:

-

Piperazine Ring: The piperazine moiety is a common feature in many CNS drugs and is a known substrate for multiple CYP enzymes, particularly CYP3A4 and CYP2D6.[10][11] Common metabolic routes include N-dealkylation, oxidation of the piperazine ring to form N-oxides or lactams, and hydroxylation.[12][13][14]

-

Aromatic Ring (2-Methylphenyl): The tolyl group is susceptible to aromatic hydroxylation at positions para or ortho to the methyl group. Furthermore, the benzylic methyl group itself is a primary target for hydroxylation to form a benzyl alcohol derivative.

-

Ketone Moiety: The ethanone linker is generally more stable but can undergo reduction to the corresponding alcohol, although this is typically a less favorable pathway compared to CYP-mediated oxidation.

Based on these principles, the primary predicted Phase I metabolic pathways for this compound are hydroxylation of the tolyl ring or the methyl group, and oxidation of the piperazine ring.

Caption: Predicted primary Phase I metabolic pathways for the title compound.

Quantitative Predictions

In silico tools can also provide quantitative estimates of metabolic stability, such as half-life (t½) and intrinsic clearance (CLint).[15] These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models trained on large experimental datasets.

| Parameter | Predicted Value | Primary Enzymes Involved (Predicted) |

| HLM Half-Life (t½) | 15 - 35 min | CYP3A4, CYP2D6, CYP1A2 |

| HLM Intrinsic Clearance (CLint) | Moderate to High | CYP3A4, CYP2D6 |

In Vitro Experimental Assessment

While in silico models are powerful, experimental validation is essential for definitive characterization.[6] In vitro assays using liver-derived subcellular fractions or intact cells are the industry standard for measuring metabolic stability.

Liver Microsomal Stability Assay

Expertise & Causality: This assay is a high-throughput, cost-effective method for assessing Phase I metabolism.[5] We use liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[2] The key experimental choice is the inclusion of NADPH (Nicotinamide adenine dinucleotide phosphate) as a cofactor; without it, the vast majority of CYP enzyme activity is abolished, providing a self-validating negative control for CYP-mediated metabolism.[16] By monitoring the disappearance of the parent compound over time, we can calculate its intrinsic clearance by Phase I enzymes.[5]

Experimental Protocol: Human Liver Microsome (HLM) Stability

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to a 100 µM working stock in 50:50 acetonitrile:water.

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

HLM Suspension: Thaw pooled human liver microsomes (from a reputable vendor like BioIVT or Corning) on ice. Dilute to a final concentration of 1.0 mg/mL in phosphate buffer. This creates a 2x working stock.

-

NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH, ensuring the cofactor is not depleted during the incubation.

-

Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound like Verapamil or a stable isotope-labeled version of the test compound).

-

-

Incubation Procedure:

-

Add the 2x HLM suspension to a 96-well plate.

-

Add the test compound working stock to achieve a final incubation concentration of 1 µM. The final DMSO concentration must be kept low (<0.1%) to avoid inhibiting enzyme activity.

-

Include two control incubations: a negative control without the NADPH regenerating system and a positive control with a compound of known metabolic fate (e.g., Dextromethorphan).[17]

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

-

Initiate the reaction by adding the NADPH regenerating system to all wells (except the negative control). This is T=0.

-

Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aspirate an aliquot of the reaction mixture and add it to a separate 96-well plate containing the ice-cold termination solution.[18] This immediately stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Analysis:

-

Centrifuge the termination plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]

-

Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

The slope of the resulting linear regression line is the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[5]

-

Caption: Experimental workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

Expertise & Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the cellular machinery for Phase II reactions and do not account for compound uptake into the cell. Intact hepatocytes are considered the "gold standard" in vitro system because they contain the full complement of both Phase I and II metabolic enzymes and cofactors in their proper cellular context.[2][4] This assay provides a more comprehensive and physiologically relevant prediction of hepatic clearance.[21] We use cryopreserved hepatocytes in suspension to ensure reproducibility and availability.[22]

Experimental Protocol: Cryopreserved Human Hepatocyte Stability

-

Preparation of Reagents:

-

Hepatocyte Incubation Medium: Use a specialized medium like Williams' Medium E, warmed to 37°C.[23]

-

Hepatocyte Suspension: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Gently resuspend in incubation medium and determine cell viability (e.g., via Trypan Blue exclusion). Dilute to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[24]

-

Test Compound Working Stock: Prepare as for the microsomal assay.

-

-

Incubation Procedure:

-

Add the hepatocyte suspension to a 96-well plate.

-

Add the test compound working stock to achieve a final concentration of 1 µM.

-

Incubate the plate at 37°C in a humidified incubator (5% CO₂) with gentle shaking (90-120 rpm) to keep cells in suspension.[23]

-

Sampling and termination at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes) are performed identically to the microsomal assay, using ice-cold acetonitrile with an internal standard.[4]

-

-

Sample Analysis & Data Analysis:

-

The procedures for sample processing (centrifugation), LC-MS/MS analysis, and data calculation are analogous to the microsomal stability assay.

-

The intrinsic clearance is expressed in different units: CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in 10⁶ cells/mL) .[21]

-

Summary of Predicted and Experimental Data

The following table summarizes the predicted in silico data alongside hypothetical—but plausible—experimental outcomes for this compound, assuming it is a moderately stable compound.

| Assay System | Half-Life (t½) min | Intrinsic Clearance (CLint) | % Parent Remaining (at 60 min) |

| In Silico Prediction | 15 - 35 | Moderate to High | N/A |

| Human Liver Microsomes | 28 | 49.5 µL/min/mg protein | 21.5% |

| Human Hepatocytes | 22 | 31.5 µL/min/10⁶ cells | 15.1% |

Conclusion and Forward Look

The integrated analysis predicts that this compound is likely a compound with moderate metabolic clearance, primarily driven by CYP-mediated oxidation. The key metabolic liabilities are predicted to be the 2-methylphenyl moiety and the piperazine ring. The slightly faster clearance observed in hepatocytes compared to microsomes (in our hypothetical data) suggests that Phase II metabolism or cellular uptake processes may also contribute to its overall disposition.

These findings provide a critical foundation for further development. The next logical steps would include:

-

Metabolite Identification: Analyzing the incubation samples to identify the structures of the major metabolites formed. This confirms the predicted metabolic hotspots and can reveal unexpected pathways.

-

Reaction Phenotyping: Using a panel of specific CYP inhibitor chemicals or recombinant CYP enzymes to definitively identify which specific CYP isoforms (e.g., 3A4, 2D6) are responsible for the compound's metabolism.

-

Structure-Metabolism Relationship (SMR): If the observed clearance is too high, this data can guide medicinal chemists to strategically modify the molecule at the identified metabolic hotspots (e.g., by adding a fluorine atom to block a site of hydroxylation) to enhance its metabolic stability.

By employing this structured, multi-faceted approach, research teams can efficiently characterize metabolic stability, de-risk candidates early, and accelerate the journey toward optimized clinical compounds.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assays Services. Retrieved from [Link]

-

Guan, X., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, ACS Publications. Retrieved from [Link]

-

Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Shah, P., et al. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved from [Link]

-

Wójcikowski, J., et al. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. PubMed. Retrieved from [Link]

-

Barr, D. A., et al. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of CYP450(s) for oxidative coupling of piperazine natural.... Retrieved from [Link]

-

protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

Dalvie, D. K., et al. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif. PubMed. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

Sohl, C. D., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. PubMed. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. MDPI. Retrieved from [Link]

-

Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PMC - NIH. Retrieved from [Link]

- Li, W., et al. (Eds.). (n.d.). HANDBOOK OF LC-MS BIOANALYSIS: Best Practices, Experimental Protocols, and Regulations.

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. bioivt.com [bioivt.com]

- 4. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. news-medical.net [news-medical.net]

- 10. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival [researchfestival.nih.gov]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. info.mercell.com [info.mercell.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. mdpi.com [mdpi.com]

- 20. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. nuvisan.com [nuvisan.com]

- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. protocols.io [protocols.io]

2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one CAS number and identifier lookup

An In-depth Technical Guide to 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. It is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of novel piperazine derivatives.

Introduction

The piperazine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals.[1] Its unique physicochemical properties, including high aqueous solubility and the ability to form multiple hydrogen bonds, make it an invaluable component in designing orally bioavailable drugs.[1] this compound belongs to this important class of N-acyl piperazine derivatives. As a versatile chemical intermediate, it combines the favorable pharmacokinetic profile of the piperazine moiety with a substituted phenylacetamide group, offering a synthetically tractable framework for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS).[2]

Section 1: Chemical Identity and Properties

A precise understanding of a compound's identity is fundamental to its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

Identifiers

A compilation of the primary chemical identifiers for this compound provides a standardized basis for its reference in scientific literature and databases.

| Identifier | Value | Source |

| CAS Number | 152954-98-8 | [3] |

| Molecular Formula | C13H18N2O | [3] |

| Molecular Weight | 218.29 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Purity | Min. 95% | [3] |

Physicochemical Properties

While specific experimental data for this exact compound is not widely published, properties can be predicted based on its structure and data from analogous compounds. The presence of the polar piperazine and amide groups suggests moderate solubility in aqueous solutions, a characteristic that is often beneficial for drug candidates.[1] The lipophilicity, influenced by the 2-methylphenyl group, is a critical parameter for properties like blood-brain barrier penetration.[4]

Section 2: Synthesis and Characterization

The synthesis of this compound is typically achieved through a standard amide coupling reaction. This well-established methodology offers high yields and purity, making it suitable for both laboratory-scale synthesis and potential scale-up.

Synthesis Workflow

The most direct and common synthetic route is the reaction between 2-(2-methylphenyl)acetic acid and piperazine. To facilitate this reaction, the carboxylic acid is first activated to form a more reactive intermediate, such as an acyl chloride, which then readily reacts with the secondary amine of the piperazine ring to form the target amide.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-acyl piperazines.

-

Activation of Carboxylic Acid:

-

To a stirred solution of 2-(2-methylphenyl)acetic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours until the evolution of gas ceases.

-

Causality: This step converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, which is necessary for an efficient reaction with the amine. The use of an anhydrous solvent is critical to prevent hydrolysis of the acyl chloride.

-

-

Amide Coupling:

-

In a separate flask, dissolve piperazine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C and add the previously prepared acyl chloride solution dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Causality: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of piperazine which would render it unreactive.

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the pure this compound.

-

Characterization

The structure and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most crucial technique for structural elucidation. ¹H NMR will confirm the presence of the methylphenyl and piperazine protons, while ¹³C NMR will identify all unique carbon atoms in the molecule.[5]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups, particularly the characteristic amide carbonyl (C=O) stretch.[5]

Section 3: Applications in Research and Drug Development

The structural motifs within this compound make it a compound of significant interest for drug discovery.

The Role of the Piperazine Scaffold

The piperazine ring is a key pharmacophore in many drugs, especially those targeting the CNS.[2] Its two nitrogen atoms allow for modifications to tune properties like solubility, basicity, and receptor binding. This scaffold is found in drugs with a wide range of activities, including antipsychotic, antidepressant, and anxiolytic properties.[2] The ability of piperazine derivatives to cross the blood-brain barrier is a particularly valuable attribute.[4]

Potential Therapeutic Applications

Derivatives of 2-aryl-1-(piperazin-1-yl)ethanone have been explored for various therapeutic applications. The combination of an aryl group and a piperazine core is a common feature in compounds designed to interact with biological targets.

-

CNS Disorders: The N-arylpiperazine moiety is a well-known structural element in compounds that modulate serotonin and dopamine receptors, which are key targets in the treatment of depression, anxiety, and schizophrenia.[6]

-

Anticancer Agents: The piperazine scaffold is also a "privileged structure" in the design of anticancer drugs, including potent kinase inhibitors.[1][7]

-

Antimicrobial Agents: Novel piperazine derivatives have shown promising antibacterial and antifungal activities.[8]

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling piperazine derivatives should be followed. These compounds are typically classified as irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the proven pharmacological importance of its constituent structural motifs make it an attractive starting point for the development of novel therapeutics. Further research into its biological activities could uncover new lead compounds for a variety of diseases, particularly those affecting the central nervous system.

References

-

de Oliveira, P. D., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 576-586. [Link]

-

Stalinska, J., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Bioorganic & Medicinal Chemistry, 27(23), 115082. [Link]

-

Karasawa, H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 623-630. [Link]

-

Mishra, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(1). [Link]

-

Parrino, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7101. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-(2-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid. CompTox Chemicals Dashboard. [Link]

- Google Patents. (n.d.).

-

Bowers Lab. (n.d.). Piperazic Acid Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

Al-Issa, S. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). ACS Omega, 8(29), 25888–25900. [Link]

-

Gemo, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. [Link]

-

PubChem. (n.d.). 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one. [Link]

-

Zengin, G., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(22), 16499. [Link]

-

Stepanyan, G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

Preprints.org. (2024). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

-

PharmaCompass. (n.d.). 2-(piperazin-1-yl)ethan-1-ol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one

A Senior Application Scientist's Perspective on a Promising Scaffold

Abstract

The piperazine-ethanone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This technical guide delves into the potential therapeutic applications of a specific, yet underexplored, derivative: 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one . While direct, extensive research on this particular molecule is nascent, a comprehensive analysis of structurally analogous compounds provides a strong rationale for its investigation as a modulator of central nervous system (CNS) and cardiovascular pathways. This document will synthesize existing knowledge on related compounds to hypothesize a mechanism of action, outline potential therapeutic avenues, and provide detailed experimental protocols for its preclinical evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for unlocking the therapeutic promise of this versatile chemical entity.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, renowned for its favorable physicochemical properties and its ability to interact with a wide array of biological targets. Its presence in drugs spanning antipsychotics, antidepressants, anti-inflammatory agents, and anti-HIV therapeutics underscores its versatility.[1] The incorporation of a piperazine-ethanone core, as seen in this compound, offers a synthetically tractable backbone for the development of novel therapeutic agents. This guide will explore the untapped potential of this specific derivative by drawing parallels with established and emerging piperazine-based therapeutics.

Chemical Properties and Synthesis

2.1. Molecular Profile

| Property | Value | Source |

| Molecular Formula | C13H18N2O | [2] |

| Molecular Weight | 218.29 g/mol | [2] |

| IUPAC Name | 2-(2-methylphenyl)-1-(piperazin-1-yl)ethanone | |

| CAS Number | 152954-98-8 | [3] |

2.2. Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a straightforward amide coupling reaction. A plausible and efficient synthetic route is outlined below, based on established methodologies for similar piperazine derivatives.[4][5]

Protocol 1: Synthesis of this compound

-

Activation of Carboxylic Acid: To a stirred solution of 2-(2-methylphenyl)acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Amide Coupling: To the activated ester solution, add piperazine (1.2 equivalents) dissolved in the same anhydrous solvent. The reaction mixture is then stirred at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Caption: Synthetic workflow for this compound.

Hypothesized Mechanism of Action and Therapeutic Targets